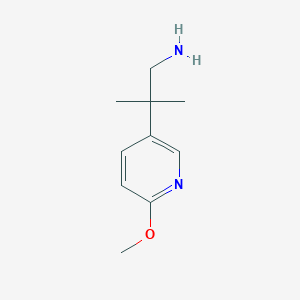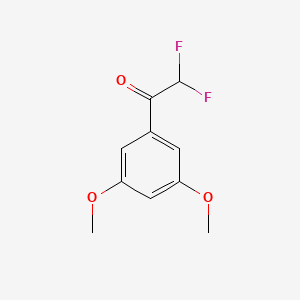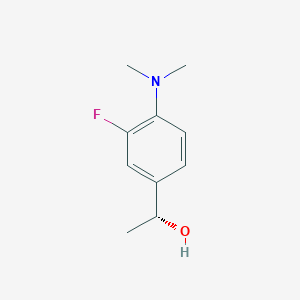
(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a complex structure that includes a dimethylamino group, a fluorine atom, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves several steps, starting from readily available precursors. One common method involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using a palladium catalyst to produce 2-(dimethylamino)ethanol . This intermediate can then be further functionalized to introduce the fluorine atom and the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the dimethylamino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its chiral nature also makes it useful for investigating enantioselective processes.
Medicine
In medicine, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-(Dimethylamino)-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic effects compared to its halogenated analogs. These differences can result in distinct biological activities and applications.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(1R)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
PSLIVMZHOVUYSD-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)N(C)C)F)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


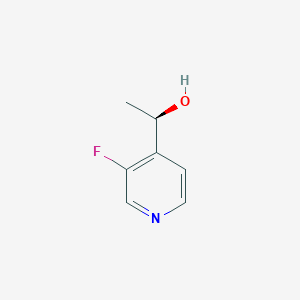


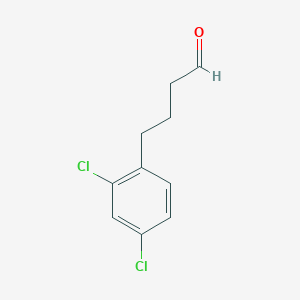
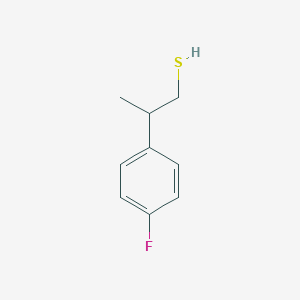
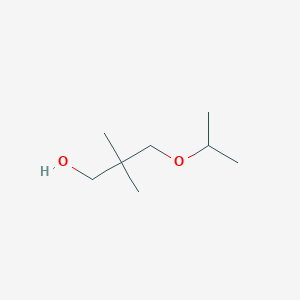
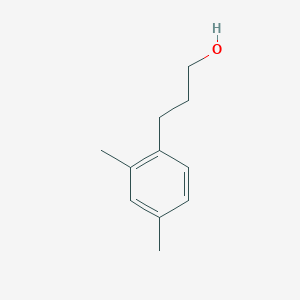

![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
